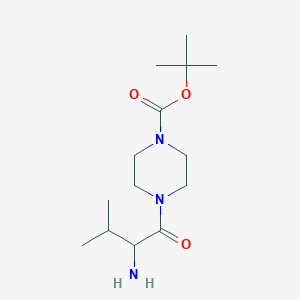![molecular formula C11H19FN2O2 B14781705 tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate](/img/structure/B14781705.png)
tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-{5-fluoro-3-azabicyclo[311]heptan-1-yl}carbamate is a synthetic organic compound that belongs to the class of carbamates This compound features a unique bicyclic structure with a fluorine atom and a tert-butyl group
Vorbereitungsmethoden
The synthesis of tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from tropinone or similar bicyclic ketones.
Fluorination: Introduction of the fluorine atom is achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the fluorinated bicyclic compound with tert-butyl isocyanate under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Analyse Chemischer Reaktionen
tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and inert atmospheres. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the bicyclic structure contribute to its binding affinity and specificity. The compound may modulate the activity of neurotransmitter systems or inhibit specific enzymes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-{5-hydroxy-3-azabicyclo[3.1.1]heptan-1-yl}carbamate: This compound has a hydroxyl group instead of a fluorine atom, which affects its chemical reactivity and biological activity.
tert-butyl N-{5-chloro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate:
tert-butyl N-{5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}carbamate: The methyl group substitution alters the compound’s steric and electronic characteristics, influencing its interactions with molecular targets.
The uniqueness of tert-butyl N-{5-fluoro-3-azabicyclo[31
Eigenschaften
Molekularformel |
C11H19FN2O2 |
|---|---|
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
tert-butyl N-(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)carbamate |
InChI |
InChI=1S/C11H19FN2O2/c1-9(2,3)16-8(15)14-11-4-10(12,5-11)6-13-7-11/h13H,4-7H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
KCPAXHGUYHYMBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(CNC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14781625.png)
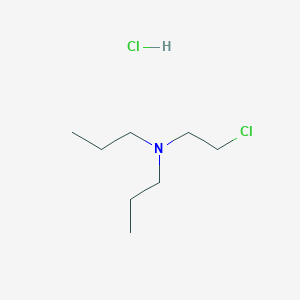
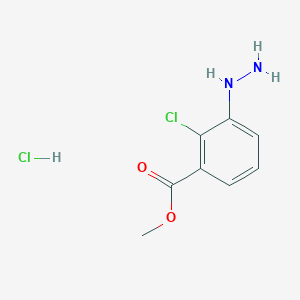
![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14781652.png)
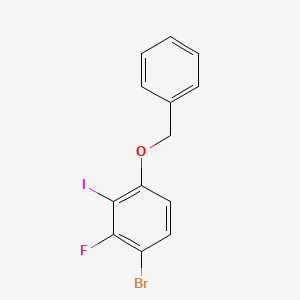
![(10R,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14781671.png)
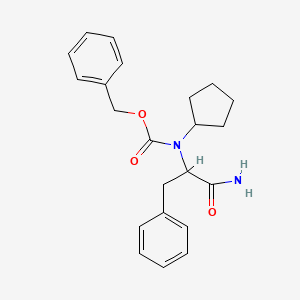
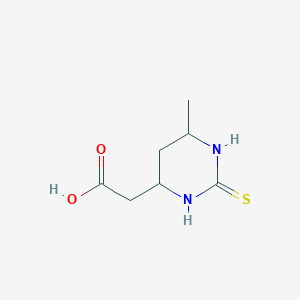
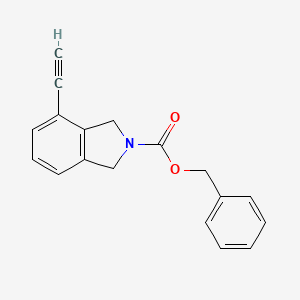
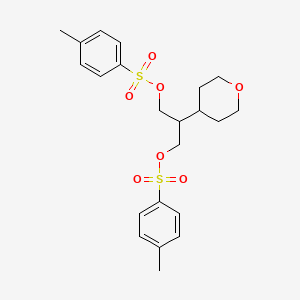
![2-amino-N-[(4-nitrophenyl)methyl]propanamide](/img/structure/B14781691.png)
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylacetamide](/img/structure/B14781695.png)
![N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B14781697.png)
